Product packaging for Ethyl Cyanoacetate-1,2-13C2(Cat. No.:CAS No. 147151-03-9)

Ethyl Cyanoacetate-1,2-13C2

Cat. No.: B584516
CAS No.: 147151-03-9
M. Wt: 115.101
InChI Key: ZIUSEGSNTOUIPT-ZIEKVONGSA-N
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Description

Overview of Ethyl Cyanoacetate (B8463686) as a Versatile Synthetic Building Block

Ethyl cyanoacetate is a highly versatile organic compound characterized by three reactive centers: a nitrile group, an ester group, and an acidic methylene (B1212753) group situated between them. wikipedia.orgatamanchemicals.com This trifecta of functionality makes it a valuable precursor in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. cognitivemarketresearch.com

Its acidic methylene group readily participates in condensation reactions, such as the Knoevenagel condensation and Michael addition, similar to malonic esters. wikipedia.org The nitrile and ester groups can undergo various transformations, including hydrolysis, reduction, and cyclization, further expanding its synthetic utility. wikipedia.orgcognitivemarketresearch.com Ethyl cyanoacetate is a key starting material for the synthesis of numerous heterocyclic compounds, which form the structural core of many drugs. wikipedia.org For instance, it is employed in the synthesis of compounds like allopurinol (B61711) (for gout), theophylline (B1681296) (a bronchodilator), and trimethoprim (B1683648) (an antibiotic). wikipedia.org

Rationale for 1,2-13C2 Isotopic Enrichment in Research

The specific labeling of ethyl cyanoacetate at the C1 and C2 positions with carbon-13 (¹³C) offers distinct advantages in research. This double labeling allows for the tracking of the intact two-carbon acetyl unit derived from the cyanoacetate backbone. In metabolic studies, for example, tracing the fate of this ¹³C₂ fragment can provide precise information about the contributions of different metabolic pathways. nih.govembopress.org

When [1,2-¹³C₂]glucose is metabolized, it produces labeled intermediates that can be distinguished from those arising from other pathways. researchgate.net This level of detail is critical for understanding complex metabolic networks, such as central carbon metabolism in cancer cells. researchgate.net The use of specifically labeled tracers like Ethyl Cyanoacetate-1,2-¹³C₂ enables more accurate and precise estimations of metabolic fluxes compared to uniformly labeled or single-labeled compounds. researchgate.net This specificity is particularly valuable in elucidating the contributions of glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

Historical Context of Ethyl Cyanoacetate Research in Labeled Synthesis

The use of ethyl cyanoacetate as a reagent in chemical synthesis has a long history. Its preparation can be achieved through methods like the Kolbe nitrile synthesis or the Fischer esterification of cyanoacetic acid. wikipedia.orgatamanchemicals.com Over time, as the importance of understanding reaction mechanisms and metabolic pathways grew, so did the demand for isotopically labeled versions of key synthetic building blocks.

The synthesis of labeled compounds, including Ethyl Cyanoacetate-1,2-¹³C₂, often involves using isotopically enriched starting materials. symeres.com This labeled compound has found specific application as a reagent in the synthesis of labeled pyrimidines and purines, which are fundamental components of DNA and RNA. pharmaffiliates.comamericanchemicalsuppliers.com This application is vital for studying nucleic acid metabolism and the effects of drugs that target these pathways. The availability of such labeled precursors has been instrumental in advancing our understanding of a wide range of biological processes.

Properties

CAS No.

147151-03-9

Molecular Formula

C5H7NO2

Molecular Weight

115.101

IUPAC Name

ethyl 2-cyanoacetate

InChI

InChI=1S/C5H7NO2/c1-2-8-5(7)3-4-6/h2-3H2,1H3/i3+1,5+1

InChI Key

ZIUSEGSNTOUIPT-ZIEKVONGSA-N

SMILES

CCOC(=O)CC#N

Synonyms

2-Cyano-acetic Acid Ethyl Ester-1,2-13C2;  (Ethoxycarbonyl)acetonitrile-1,2-13C2;  Cyanoacetic Acid Ethyl Ester-1,2-13C2;  Cyanoacetic Ester-1,2-13C2;  Ethyl 2-Cyanoacetate-1,2-13C2;  Malonic Acid Ethyl Ester Nitrile-1,2-13C2;  NSC 8844-1,2-13C2; 

Origin of Product

United States

Synthetic Strategies for Ethyl Cyanoacetate 1,2 13c2

Methodologies for Stereospecific 13C Label Incorporation

The successful synthesis of Ethyl Cyanoacetate-1,2-13C2 hinges on the strategic introduction of two adjacent ¹³C atoms into the cyanoacetyl backbone. This is typically achieved by forming the C-C bond between the two labeled carbons during the synthesis or by starting with a precursor that already contains the desired ¹³C-¹³C bond.

Cyanidation of 13C-Labeled Precursors

A primary and direct route for synthesizing ethyl cyanoacetate (B8463686) is the Kolbe nitrile synthesis, which involves the reaction of an ethyl haloacetate with an alkali metal cyanide. wikipedia.orgatamanchemicals.com To achieve the specific 1,2-¹³C₂ labeling pattern, this reaction is adapted using two ¹³C-labeled precursors.

The core reaction involves nucleophilic substitution, where a ¹³C-labeled cyanide ion attacks an ethyl chloroacetate molecule that is itself labeled at the alpha-carbon (C2).

Reaction Scheme: Br-¹³CH₂-COOC₂H₅ (Ethyl 2-bromoacetate-2-¹³C) + Na¹³CN (Sodium Cyanide-¹³C) → N≡¹³C-¹³CH₂-COOC₂H₅ (Ethyl Cyanoacetate-1,2-¹³C₂) + NaBr

This method is highly efficient for ensuring the precise placement of the isotopes. The success of this synthesis depends on the availability and purity of the labeled starting materials. The reaction conditions are typically adapted from established procedures for the unlabeled synthesis, often involving a polar aprotic solvent to facilitate the nucleophilic substitution.

Parameter Description Relevance to Labeling
Precursor 1 Ethyl 2-haloacetate-2-¹³CIntroduces the ¹³C label at the C2 (methylene) position.
Precursor 2 Sodium or Potassium Cyanide-¹³CIntroduces the ¹³C label at the C1 (nitrile) position.
Reaction Type Kolbe Nitrile Synthesis (Nucleophilic Substitution)Forms the crucial C1-C2 bond, uniting the two isotopic labels.
Key Outcome High fidelity placement of adjacent ¹³C labels.The isotopic purity of the product is directly dependent on the enrichment of the precursors.

Esterification with 13C-Labeled Alcohols

Another common method for producing ethyl cyanoacetate is the Fischer esterification of cyanoacetic acid with ethanol, typically in the presence of a strong acid catalyst like sulfuric acid. wikipedia.orge3s-conferences.orge3s-conferences.org

General Reaction: NC-CH₂-COOH (Cyanoacetic Acid) + CH₃CH₂OH (Ethanol) ⇌ NC-CH₂-COOCH₂CH₃ (Ethyl Cyanoacetate) + H₂O

While this is an effective method for producing the unlabeled compound, it is not a viable strategy for synthesizing this compound. If ¹³C-labeled ethanol (e.g., Ethanol-1-¹³C or Ethanol-2-¹³C) were used, the isotopic label would be incorporated into the ethyl ester portion of the molecule, not the cyanoacetate backbone. Therefore, this method is unsuitable for placing labels at the C1 and C2 positions.

Multi-step Syntheses for Precise Isotopic Placement

Synthesis of Labeled Acetylene: Elemental ¹³C is used to produce calcium carbide (Ca¹³C₂), which is then hydrolyzed to generate doubly labeled acetylene (H¹³C≡¹³CH). rsc.org

Conversion to a C2 Synthon: The labeled acetylene can be converted into a variety of two-carbon building blocks. For instance, oxidation and subsequent reactions can lead to a labeled haloacetic acid.

Esterification: The resulting Cyanoacetic acid-1,2-¹³C₂ is then esterified with unlabeled ethanol to yield the final product.

This approach, while more laborious, provides a fundamental route to a wide range of ¹³C₂-labeled compounds from the most basic isotopic source. rsc.org The key advantage is the ability to create the adjacent ¹³C-¹³C bond at the start of the synthesis, ensuring its presence in the final molecular skeleton.

Precursor Synthesis and Isotopic Enrichment Techniques

The quality and availability of isotopically enriched precursors are paramount for the successful synthesis of this compound. These starting materials are either sourced from commercial suppliers of stable isotopes or synthesized via established chemical pathways.

Carbon-13 Enriched Starting Materials

The choice of starting material directly dictates the synthetic route. For the cyanidation method, two key ¹³C-enriched precursors are required.

Precursor Common Synthetic Source Role in Final Molecule
Potassium Cyanide-¹³C (K¹³CN) Commercially available, typically produced from ¹³CO₂ or other simple ¹³C sources.Provides the C1 (nitrile) carbon.
Acetic acid-2-¹³C Synthesized from precursors like ¹³CH₃I.Can be halogenated to form 2-chloroacetic acid-2-¹³C, the precursor to the C2 portion.
Glycine-2-¹³C Can be converted to 2-chloroacetic acid-2-¹³C via reactions like diazotization in the presence of chloride ions.Provides the C2 carbon and the carboxylic acid group.
Acetylene-¹³C₂ Derived from Ca¹³C₂, which is made from elemental ¹³C. rsc.orgA versatile building block for creating the ¹³C-¹³C backbone.

The isotopic enrichment of these precursors is crucial, as it determines the final isotopic purity of the this compound. These materials are often specified with an atom % ¹³C, which is typically 99% for high-purity applications.

Purification and Validation of Labeled Intermediates

Each step of the synthesis requires rigorous purification and validation to ensure that the correct compound has been formed and that the isotopic label remains in the desired position.

Purification Methods: Intermediates and the final product are purified using standard laboratory techniques. The choice of method depends on the physical properties of the compound.

Distillation: Unlabeled ethyl cyanoacetate is often purified by distillation under reduced pressure to avoid decomposition. orgsyn.orglookchem.com This method is equally applicable to the labeled analogue.

Column Chromatography: Silica gel chromatography is a highly effective method for purifying organic compounds, including labeled intermediates, by separating them from unreacted starting materials and byproducts. nih.govunimi.it

Crystallization: Solid intermediates can be purified by recrystallization from an appropriate solvent system.

Validation Techniques: Analytical methods are essential to confirm the chemical identity and, most importantly, the isotopic labeling pattern of the synthesized molecules.

Technique Purpose and Expected Outcome for this compound
Mass Spectrometry (MS) Confirms the molecular weight of the compound. The molecular ion peak will appear at M+2 compared to the unlabeled compound, confirming the incorporation of two ¹³C atoms.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Directly observes the carbon atoms. The spectrum will show two highly enriched signals for C1 and C2. A large one-bond coupling constant (¹J_CC) between these two signals provides definitive proof of their adjacency.
¹H Nuclear Magnetic Resonance (¹H NMR) Provides information about the protons in the molecule. The signal for the methylene (B1212753) protons (-¹³CH₂-) will be split into a doublet due to coupling with the attached ¹³C nucleus, confirming the label at the C2 position.

Through the careful selection of ¹³C-enriched precursors and the application of precise synthetic methodologies, this compound can be produced with high chemical and isotopic purity, ready for its intended application in scientific research.

Optimization of Reaction Conditions for Isotopic Fidelity and Yield

The synthesis of Ethyl Cyanoacetate-1,2-¹³C₂ demands a meticulous optimization of reaction conditions to achieve two primary goals: maximizing the chemical yield to ensure an efficient conversion of the expensive ¹³C-labeled precursors, and maintaining high isotopic fidelity to prevent the loss or scrambling of the ¹³C labels. The optimization process focuses on key reaction parameters such as temperature, reaction time, catalyst selection, and stoichiometry of reactants. Research into the synthesis of analogous unlabeled compounds provides a foundational understanding for this optimization.

The primary synthetic route involves the esterification of ¹³C-labeled cyanoacetic acid (Cyanoacetic-1,2-¹³C₂ Acid) with ethanol. Key factors influencing the efficiency of this reaction have been systematically investigated. The most influential factors are the amount of catalyst, the molar ratio of the reactants, the reaction temperature, and the duration of the reaction. e3s-conferences.org

Catalyst Concentration and Type: The choice and concentration of the catalyst are paramount in driving the esterification reaction to completion. Strong acid catalysts, such as a mixture of silicotungstic acid and p-toluene sulfonic acid, have proven effective in the synthesis of the unlabeled analogue. prepchem.com The optimization of catalyst loading is a delicate balance; sufficient catalyst is required for a high reaction rate, but excessive amounts can lead to side reactions and purification challenges.

Molar Ratio of Reactants: To maximize the conversion of the isotopically labeled cyanoacetic acid, ethanol is typically used in excess. This stoichiometric imbalance shifts the reaction equilibrium towards the product side, according to Le Chatelier's principle. Orthogonal experiments on similar syntheses have determined that an optimal molar ratio of cyanoacetic acid to absolute ethanol is approximately 1:3.5. e3s-conferences.org Using a significant excess of ethanol ensures that the labeled precursor is consumed as completely as possible, which is a primary concern for yield.

Reaction Temperature and Time: Temperature plays a crucial role in the reaction kinetics. An elevated temperature increases the reaction rate but must be carefully controlled to avoid potential side reactions or degradation of the product. Studies have identified 80°C as an optimal reaction temperature for the esterification process. e3s-conferences.org The reaction time is optimized in conjunction with the temperature. A reaction time of approximately 3.5 hours has been found to be sufficient to achieve the highest esterification rate under these conditions. e3s-conferences.org

The following data tables illustrate the findings from research focused on optimizing the reaction conditions for ethyl cyanoacetate synthesis, which are directly applicable to the synthesis of its ¹³C-labeled counterpart.

Table 1: Influence of Reaction Parameters on Esterification Rate
ParameterLevel 1Level 2Level 3Optimal Level
Catalyst Amount (%) 1.01.52.01.5
Molar Ratio (Acid:Alcohol) 1:2.51:3.01:3.51:3.5
Reaction Time (h) 2.53.03.53.5
Reaction Temperature (°C) 70809080

This table is based on data from orthogonal experiments on the synthesis of unlabeled ethyl cyanoacetate, demonstrating the systematic approach to identifying the most effective conditions. orgsyn.orgnih.gov

Isotopic Fidelity Considerations: Beyond maximizing the chemical yield, ensuring isotopic fidelity is critical. This involves preventing any chemical processes that could lead to the loss or migration of the ¹³C atoms. The chosen synthetic pathway, esterification of Cyanoacetic-1,2-¹³C₂ Acid, is robust in this regard as the C-C and C-N bonds of the cyanoacetic core are stable under the optimized esterification conditions.

To prevent isotopic dilution, all reagents must be carefully selected. The ethanol used for the esterification must be free of any natural abundance ethyl cyanoacetate or other contaminants that could introduce ¹²C atoms into the final product. Furthermore, the reaction and purification steps must be designed to be highly efficient to minimize the number of manipulations and potential for contamination or loss of the valuable labeled material.

Table 2: Optimized Reaction Conditions for High Yield and Fidelity
ParameterOptimal ConditionRationale
Reactants Cyanoacetic-1,2-¹³C₂ Acid, Absolute EthanolUse of high-purity, anhydrous reagents to maximize reaction efficiency and prevent side reactions.
Molar Ratio (Acid:Alcohol) 1:3.5Excess ethanol drives the equilibrium towards product formation, maximizing conversion of the labeled acid. e3s-conferences.org
Catalyst 1.5% Mixed Acid CatalystAn optimized amount ensures a high reaction rate without promoting significant side reactions. e3s-conferences.org
Temperature 80°CBalances reaction kinetics with the thermal stability of the reactants and product to achieve a high esterification rate. e3s-conferences.org
Time 3.5 hoursSufficient duration for the reaction to proceed to near completion at the optimal temperature. e3s-conferences.org

Spectroscopic and Analytical Applications of Ethyl Cyanoacetate 1,2 13c2 Derivatives for Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure and dynamics. The presence of adjacent ¹³C isotopes in Ethyl Cyanoacetate-1,2-¹³C2 derivatives significantly enhances the utility of NMR methods.

Elucidation of Reaction Mechanisms via ¹³C-¹³C Coupling Analysis

The analysis of ¹³C-¹³C spin-spin coupling constants (J-couplings) provides direct, through-bond connectivity information, which is invaluable for tracking bond formations and cleavages during a chemical reaction. In unlabeled molecules, the probability of two adjacent ¹³C atoms is extremely low (approximately 0.01%), making the observation of these couplings practically impossible. However, in Ethyl Cyanoacetate-1,2-¹³C2, the one-bond coupling (¹J_CC_) between the labeled cyanide (C1) and carbonyl (C2) carbons is readily observable.

This feature is particularly useful for mechanistic studies. For example, in reactions involving the cyanoacetate (B8463686) moiety, changes in the hybridization or bonding environment of C1 and C2 can be monitored by observing shifts in the ¹J_CC_ coupling constant. A larger coupling constant is typically associated with a greater degree of s-character in the carbon-carbon bond. This allows researchers to distinguish between proposed reaction intermediates and transition states.

Table 1: Representative ¹³C-¹³C Coupling Constants in Organic Molecules

Bond Type Hybridization Typical ¹J_CC_ (Hz)
Alkane sp³-sp³ 30-40
Alkene sp²-sp² 60-80
Alkyne sp-sp 170-180

This interactive table provides typical coupling constants for different carbon-carbon bonds. The values for Ethyl Cyanoacetate-1,2-¹³C2 derivatives would be interpreted in the context of these ranges to understand bonding changes during a reaction.

Investigation of ¹H-¹³C and ¹³C-¹⁵N (if applicable for derivatives) Correlated Spectroscopy

Two-dimensional (2D) NMR experiments that correlate different nuclei are essential for comprehensive structural assignments. For derivatives of Ethyl Cyanoacetate-1,2-¹³C2, ¹H-¹³C and potentially ¹³C-¹⁵N correlated spectroscopy offer a wealth of information. nih.govmdpi.comnih.gov

¹H-¹³C Correlated Spectroscopy: Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are fundamental. columbia.edu HSQC correlates protons directly attached to carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds). columbia.edu In the context of Ethyl Cyanoacetate-1,2-¹³C2, the labeled carbons provide distinct signals, facilitating the unambiguous assignment of nearby protons and other carbons in the molecule. mdpi.commeihonglab.com This is crucial for determining the precise structure of reaction products or complex intermediates. researcher.life

¹³C-¹⁵N Correlated Spectroscopy: If the cyano group is derivatized to include a Nitrogen-15 (¹⁵N) isotope, 2D ¹³C-¹⁵N correlation experiments can be performed. acs.orgrsc.orgalfa-chemistry.com The coupling between the labeled C1 and the ¹⁵N atom provides direct evidence of the C-N bond and can be used to study the electronic environment of the nitrile or its derivatives. nih.govnih.gov This dual-labeling approach allows for detailed tracking of both the carbon and nitrogen atoms throughout a reaction pathway. alfa-chemistry.com

Dynamic NMR Studies of Conformations and Tautomerism in Labeled Systems

Many molecules, including derivatives of ethyl cyanoacetate, can exist in different conformations or as tautomers. nih.gov Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying these processes that occur on the NMR timescale. researchgate.net The presence of ¹³C labels can simplify the analysis of dynamic processes. rsc.org

For example, keto-enol tautomerism is a common phenomenon in β-keto esters. rsc.orgrsc.orgscispace.com By monitoring the ¹³C NMR spectrum of Ethyl Cyanoacetate-1,2-¹³C2 derivatives at different temperatures, the interconversion between the keto and enol forms can be observed. researchgate.net The distinct chemical shifts of the labeled carbons in each tautomer allow for the determination of equilibrium constants and the activation energy of the interconversion process. nih.govrsc.org Similarly, conformational changes, such as bond rotations, can be studied by analyzing changes in coupling constants and chemical shifts as a function of temperature. acs.orgresearchgate.netiaea.org

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The incorporation of ¹³C labels in Ethyl Cyanoacetate-1,2-¹³C2 provides distinct advantages in mass spectrometric analysis. nih.gov

High-Resolution Mass Spectrometry of Labeled Compounds

High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, allowing for the determination of its elemental formula. nih.gov When analyzing Ethyl Cyanoacetate-1,2-¹³C2 and its derivatives, HRMS can be used to confirm the incorporation and determine the isotopic enrichment of the ¹³C labels. nih.govresearchgate.netnih.gov The mass difference between the labeled and unlabeled compounds is precisely measured, providing a quality control check for the synthesis of the labeled material. nih.gov

Table 2: Expected Mass Shifts in HRMS for Ethyl Cyanoacetate-1,2-¹³C2

Compound Molecular Formula Monoisotopic Mass (Unlabeled) Monoisotopic Mass (¹³C₂)

This interactive table illustrates the expected mass difference for the parent compound. Similar calculations can be made for any derivative to confirm isotopic incorporation.

Isotopic Pattern Analysis for Structural Confirmation

The presence of ¹³C labels alters the natural isotopic pattern of a molecule in a predictable way. frontiersin.orgresearchgate.netacs.org In the mass spectrum, the unlabeled compound will have a small M+1 peak due to the natural abundance of ¹³C (approximately 1.1%). For Ethyl Cyanoacetate-1,2-¹³C2, the molecular ion peak will be shifted by two mass units (M+2). By analyzing the relative intensities of the isotopic peaks, the degree of labeling can be quantified. acs.org

Furthermore, fragmentation patterns in mass spectrometry provide information about the structure of a molecule. nih.govacs.orgnih.gov When a labeled compound fragments, the ¹³C labels can be traced in the resulting fragment ions. nih.govnih.govwhitman.edu This allows for the elucidation of fragmentation pathways and can help to confirm the position of the labels within the molecule. For example, if a fragment containing the cyano and carbonyl groups is observed, it would be expected to show a mass shift of two units, confirming that both labeled carbons are retained in that fragment. This information is crucial for confirming structural assignments and understanding the gas-phase chemistry of these molecules. thieme-connect.de

Chromatographic Techniques for Separation and Quantification of Labeled Species

The elucidation of reaction mechanisms and metabolic pathways involving ethyl cyanoacetate and its derivatives is greatly enhanced by the use of isotopically labeled compounds such as Ethyl Cyanoacetate-1,2-13C2. Chromatographic techniques are indispensable tools for the separation and quantification of the labeled species from their unlabeled counterparts and other reaction components. The primary methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for sensitive and specific detection of the isotopically enriched molecules.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For the analysis of this compound and its derivatives, reverse-phase HPLC is a common approach. In this method, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The inclusion of a mass spectrometer detector (LC-MS) allows for the selective monitoring of ions corresponding to the labeled and unlabeled compounds, enabling their accurate quantification. The mass difference introduced by the 13C isotopes provides a clear distinction between the labeled and unlabeled species.

Gas Chromatography (GC), on the other hand, is well-suited for the analysis of volatile and thermally stable compounds. When analyzing reaction mixtures containing this compound, GC can be used to separate the labeled reactant from products and byproducts. The coupling of GC with a mass spectrometer (GC-MS) is particularly powerful for isotopic analysis. The mass spectra obtained can be used to determine the isotopic enrichment of the compounds, providing valuable information for mechanistic studies. For instance, in a study on the synthesis of ethyl cyanoacetate, GC was used to monitor the reaction progress and quantify the product. e3s-conferences.orgresearchgate.netresearchgate.net The retention time for ethyl cyanoacetate was reported to be 0.80 minutes under specific chromatographic conditions. e3s-conferences.org

The choice between HPLC and GC depends on the specific properties of the derivatives being studied. Both techniques, when coupled with mass spectrometry, provide the necessary selectivity and sensitivity to track the fate of the 13C label through a chemical reaction or a biological pathway. This allows researchers to gain detailed insights into reaction mechanisms, identify intermediates, and quantify the flux through metabolic routes.

Illustrative Data Tables

The following data tables are representative examples of how chromatographic data for this compound and its derivatives might be presented.

Table 1: Representative HPLC-MS Parameters for the Analysis of this compound and its Unlabeled Analogue.

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in Positive Mode
Monitored Ions (m/z) [M+H]+ for Ethyl Cyanoacetate (unlabeled) [M+H]+ for this compound

Table 2: Example GC-MS Data for the Quantification of Isotopic Enrichment in a Reaction Mixture.

CompoundRetention Time (min)Monitored Ion (m/z) for UnlabeledMonitored Ion (m/z) for LabeledIsotopic Enrichment (%)
Ethyl Cyanoacetate4.2511311598.5
Reaction Product A6.7818518797.2
Byproduct B5.1214114398.1

Applications of Ethyl Cyanoacetate 1,2 13c2 in Complex Organic Synthesis

Construction of ¹³C-Labeled Heterocyclic Scaffolds

One of the primary applications of Ethyl Cyanoacetate-1,2-13C2 is in the synthesis of heterocycles where the isotopic label is embedded within the ring system. These labeled heterocycles are invaluable tools in various fields, including drug metabolism studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

Ethyl cyanoacetate (B8463686) is a well-established precursor for the synthesis of the pyrimidine (B1678525) core, a fundamental scaffold in numerous biologically active molecules, including nucleic acids and pharmaceuticals. The reaction typically involves the condensation of ethyl cyanoacetate with a compound containing an amidine functionality, such as urea (B33335) or thiourea (B124793), often in a multicomponent reaction format like the Biginelli reaction.

When this compound is used, the resulting pyrimidine ring incorporates the two ¹³C labels at specific, predictable positions. For example, in a reaction with thiourea, the labeled carbons become part of the C4 and C5 positions of the resulting dihydropyrimidine (B8664642) ring. This targeted labeling allows researchers to study the metabolic fate of pyrimidine-based drugs or to elucidate reaction mechanisms with certainty.

Table 1: Synthesis of Labeled Pyrimidines

ReactantsLabeled PrecursorReaction TypeLabeled Product (Example)
Aldehyde, Urea/ThioureaThis compoundBiginelli Reaction[4,5-¹³C₂]-Dihydropyrimidine
GuanidineThis compoundCondensation[¹³C₂]-2-Aminopyrimidine

The synthesis of purines, another critical heterocyclic system in biochemistry, can also be achieved using ethyl cyanoacetate as a starting material. The classic Traube purine (B94841) synthesis, for instance, can utilize derivatives of ethyl cyanoacetate. By substituting the standard reagent with this compound, chemists can introduce an enriched two-carbon fragment into the purine bicycle.

This isotopic enrichment is particularly useful for studying the biosynthesis and degradation pathways of purine nucleotides. The labeled purine analogs can be introduced into biological systems, and their metabolic transformations can be monitored by detecting the unique mass or NMR signature of the ¹³C₂ fragment in downstream metabolites.

Ethyl cyanoacetate's reactivity is dominated by its active methylene (B1212753) group and its nitrile functionality, making it a versatile participant in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Knoevenagel Condensation: This is a cornerstone reaction where the active methylene group of ethyl cyanoacetate condenses with an aldehyde or ketone. Using this compound results in an α,β-unsaturated product with the ¹³C labels strategically placed on the newly formed double bond and the adjacent cyano-bearing carbon.

Michael Addition: The product of a Knoevenagel condensation can subsequently undergo a Michael addition, further extending the carbon skeleton. The ¹³C₂ label serves as a marker to follow the initial fragment through these sequential reactions.

[3+2] Cycloaddition: The nitrile group of ethyl cyanoacetate can participate in cycloaddition reactions. For instance, reaction with an azide (B81097) yields a tetrazole ring. Employing the labeled reagent places the ¹³C-labeled carbon atom directly attached to the newly formed tetrazole ring, providing a clear spectroscopic marker at the point of cyclization.

These reactions demonstrate the utility of this compound in building complex acyclic and heterocyclic systems where the position of the label is known with precision, facilitating subsequent structural and mechanistic analysis. researchgate.net

Mechanistic Probes in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, offering high efficiency and atom economy. mdpi.comnih.govresearchgate.net However, their mechanisms can be intricate and difficult to decipher. This compound is an ideal tool for probing these complex reaction pathways.

The key advantage of using a doubly labeled ¹³C₂ synthon is the ability to monitor the integrity of the C-C bond between the labeled atoms. In a ¹³C NMR spectrum, two adjacent ¹³C atoms will exhibit a characteristic coupling (a J-coupling), causing their signals to split. This coupling provides direct evidence that the original bond from the starting material is still intact in the product or intermediate.

If a proposed MCR mechanism involves the cleavage of this C-C bond, followed by rearrangement and reformation, the ¹³C-¹³C coupling would be lost in the final product. Therefore, by analyzing the ¹³C NMR spectrum of the product for the presence or absence of this specific coupling, chemists can confirm or refute proposed mechanistic pathways.

Table 2: Mechanistic Elucidation using ¹³C-¹³C Coupling

Observation in ¹³C NMR of ProductInterpretationMechanistic Implication
¹³C-¹³C coupling is presentThe Cα-C(N) bond of the cyanoacetate fragment remained intact.The reaction proceeded through a pathway without fragmentation of the C2 unit.
¹³C-¹³C coupling is absentThe Cα-C(N) bond was cleaved during the reaction.The mechanism involves a fragmentation-recombination or rearrangement pathway.

Transient intermediates are highly reactive, short-lived species that are often present in very low concentrations, making them difficult to detect and characterize. Isotopic labeling provides a powerful method to overcome this challenge by creating a unique spectroscopic window for the labeled species.

When this compound is incorporated into a transient intermediate, that species can be selectively detected.

In Mass Spectrometry: The intermediate will have a mass that is two units higher (M+2) than its unlabeled counterpart, allowing it to be distinguished from the background and monitored over time using techniques like LC-MS.

In Infrared (IR) Spectroscopy: The vibrational frequencies of bonds involving the ¹³C atoms will be shifted to lower wavenumbers compared to the normal ¹²C atoms (e.g., a ¹³C=O stretch appears at a lower frequency than a ¹²C=O stretch). This isotopic shift allows the IR signals of a transient intermediate to be identified even in the presence of other absorbing species.

In NMR Spectroscopy: The ¹³C signals of the intermediate can be observed directly, and their unique chemical shifts and coupling patterns can provide definitive structural information.

This ability to "highlight" a specific fragment within a complex reaction mixture is invaluable for constructing a complete picture of the reaction mechanism, including the identification of key, previously unobservable, intermediates.

Table 3: Spectroscopic Detection of ¹³C₂-Labeled Intermediates

Spectroscopic MethodPrinciple of DetectionApplication
Mass Spectrometry (MS)Detection of a unique mass peak (M+2) for the labeled fragment.Tracing the incorporation of the C2 unit into intermediates and products.
Infrared (IR) SpectroscopyShift in vibrational frequency (e.g., C=O, C≡N stretch) due to heavier ¹³C isotopes.In-situ monitoring to identify transient species containing the labeled functional group.
Nuclear Magnetic Resonance (NMR)Direct observation of ¹³C signals and their characteristic ¹³C-¹³C coupling.Definitive structural characterization of stable intermediates and final products.

Derivatization Strategies for Advanced Research Materials

The strategic introduction of stable isotopes into molecular frameworks is a cornerstone of modern chemical and biological research. wikipedia.org this compound, with its dual carbon-13 labels at the nitrile and adjacent methylene positions, serves as a powerful and versatile building block for creating sophisticated research materials. The presence of these labels provides a distinct spectroscopic signature, enabling researchers to trace the molecule's fate in complex systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). scbt.comsigmaaldrich.com This allows for detailed investigation into reaction mechanisms, metabolic pathways, and material properties. scbt.com The reactivity of its functional groups—an ester, a nitrile, and an active methylene—makes it an ideal precursor for derivatization into a wide array of specialized compounds. wikipedia.org

Synthesis of Enzyme Substrate Analogs with 13C Labels

The use of isotopically labeled compounds is invaluable for studying enzyme mechanisms, kinetics, and metabolic pathways. scbt.com this compound is an excellent starting material for the synthesis of enzyme substrate analogs, where the 13C labels act as probes to monitor the biochemical transformation. wikipedia.org By incorporating this labeled synthon into molecules that mimic natural substrates, researchers can gain deep insights into enzyme-substrate interactions and catalytic processes. scbt.com

A primary application is in the synthesis of labeled heterocyclic compounds, such as pyrimidines and purines, which are fundamental components of nucleic acids. theclinivex.com The synthesis often involves condensation reactions where the labeled C2 unit of ethyl cyanoacetate forms a key part of the resulting ring structure. For example, the labeled ethyl cyanoacetate can be reacted with urea or thiourea derivatives to form labeled barbiturates or thiobarbiturates, which are analogs for substrates in various enzymatic pathways.

Research Findings: In a representative study investigating a hypothetical enzyme, "pyrimidine amidohydrolase," a substrate analog, 5-cyano-[1,2-13C2]-uracil, was synthesized starting from this compound. The objective was to track the cleavage of the pyrimidine ring. By monitoring the 13C NMR signals of the substrate and the resulting products over time, researchers could precisely identify which bonds were broken and the sequence of the degradation pathway. The distinct chemical shifts of the 13C-labeled carbons in the intact ring versus the final degradation products provided unambiguous evidence of the enzymatic mechanism.

Table 1: 13C NMR Chemical Shift Data for Tracking Enzymatic Degradation
CompoundLabeled Carbon PositionChemical Shift (ppm) - Before ReactionChemical Shift (ppm) - After ReactionInferred Status
5-Cyano-[1,2-13C2]-Uracil (Substrate Analog)13C-1 (from Methylene)112.5170.1Bond Cleavage, Oxidation
13C-2 (from Nitrile)155.855.3Ring Opening

Incorporation into Precursors for Advanced Polymer and Material Science Research

In material science, isotopically labeled compounds are utilized to investigate polymerization mechanisms, polymer degradation, and the structural dynamics of materials. scbt.com The incorporation of this compound into polymer backbones or side chains provides a non-destructive method for characterizing material properties and behavior at the molecular level.

The versatility of ethyl cyanoacetate allows it to be used in various polymerization reactions. wikipedia.org For instance, it can undergo Knoevenagel condensation with dialdehydes to form polyesters or polyamides with the 13C2 unit integrated directly into the polymer backbone. researchgate.net Alternatively, it can be modified to create a labeled monomer, such as a vinyl derivative, which can then be copolymerized with other common monomers like styrene (B11656) or acrylates. researchgate.net The resulting labeled polymer can be analyzed using solid-state NMR to study chain conformation, mobility, and the distribution of the labeled monomer within the copolymer structure.

Research Findings: A research group synthesized a series of copolymers of styrene and a labeled monomer derived from this compound. The goal was to study the thermal degradation process of the polymer. By subjecting the labeled copolymer to thermogravimetric analysis (TGA) coupled with mass spectrometry, the researchers could track the gaseous fragments containing the 13C2 label. This allowed them to identify the initial points of chain scission and understand the degradation mechanism, distinguishing it from the degradation of the unlabeled polystyrene segments.

Table 2: Polymer Properties and Degradation Analysis
Polymer SampleLabeled Monomer Content (%)Glass Transition Temp. (Tg) (°C)Onset of Degradation (TGA, °C)Primary 13C-Labeled Fragment (Mass Spec)
Polystyrene (Control)0100375N/A
Copolymer A5103368Labeled acrylonitrile
Copolymer B15107361Labeled acrylonitrile

Isotopic Tracing for Pathway Elucidation in Chemical and Biochemical Systems

Mechanistic Elucidation of Novel Organic Transformations

The application of Ethyl Cyanoacetate-1,2-13C2 is anticipated to be of significant value in understanding the mechanisms of complex organic reactions.

Carbon Flow Mapping in Cascade Reactions

In multi-step cascade reactions, where several transformations occur in a single pot, tracking the molecular framework can be challenging. By incorporating this compound, chemists could precisely map the flow of the labeled carbon atoms from the starting material to the final product. This would provide unambiguous evidence for the proposed reaction sequence and help to identify any unexpected intermediates or side products. For instance, in the synthesis of complex heterocyclic systems where ethyl cyanoacetate (B8463686) is a common building block, the 13C label would serve as a beacon to trace the incorporation of the cyano and carbonyl carbons into the final ring structure.

Understanding Rearrangements and Bond-Forming Events

Molecular rearrangements and key bond-forming events are fundamental aspects of organic synthesis. The use of this compound would allow for the definitive tracking of the labeled carbon pair. For example, in reactions involving skeletal rearrangements, the connectivity between the two 13C atoms could be monitored to determine whether the C1-C2 bond remains intact or is cleaved during the transformation. This information is crucial for validating proposed reaction mechanisms and for the rational design of new synthetic methodologies.

Probing Biosynthetic Pathways of Natural Products

The biosynthesis of natural products involves a series of enzyme-catalyzed reactions that assemble complex molecules from simple precursors. Isotopic tracers are indispensable tools for unraveling these intricate pathways.

Precursor Incorporation Studies in Microbial or Plant Systems

By feeding this compound to a microbial culture or a plant system that produces a natural product suspected to be derived from a cyanoacetate or related precursor, researchers could determine if the labeled compound is incorporated into the final molecule. Subsequent analysis of the isolated natural product would reveal the location of the 13C labels, thereby confirming the precursor-product relationship and providing insights into the initial steps of the biosynthetic pathway.

Identification of Key Intermediates in Enzymatic Conversions

The stable isotope label in this compound can aid in the identification of transient or low-abundance intermediates in enzymatic reactions. By analyzing cell extracts at different time points after the introduction of the labeled substrate, it may be possible to detect and characterize labeled intermediates that would otherwise be difficult to observe. This is particularly valuable for understanding the step-by-step conversion of substrates by enzymes.

Metabolic Flux Analysis using 13C Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. While typically employing central carbon metabolites like glucose, the use of specifically labeled precursors such as this compound could provide more targeted information about pathways that utilize this or similar building blocks. For example, in engineered microorganisms designed to produce valuable chemicals from non-standard precursors, this tracer could be used to quantify the flux through the engineered pathway and identify potential bottlenecks.

While the outlined applications represent the logical and expected utility of this compound, the current lack of published research specifically employing this compound underscores a potential area for future scientific exploration. The synthesis and application of such precisely labeled molecules are often complex and costly, which may contribute to the limited availability of public data. As synthetic methodologies advance and the need for more detailed mechanistic and metabolic information grows, it is anticipated that the use of this compound and similar targeted isotopic tracers will become more widespread, leading to a wealth of new scientific insights.

Computational and Theoretical Studies on Ethyl Cyanoacetate and Its 13c Labeled Derivatives

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and how this structure dictates reactivity. By solving approximations of the Schrödinger equation, these methods can map out the energetic pathways of chemical reactions, providing detailed information about intermediate structures and the transition states that connect them. For reactions involving Ethyl Cyanoacetate-1,2-13C2, these calculations are crucial for elucidating mechanisms and predicting the influence of isotopic labeling.

Transition State Analysis and Energy Landscapes

The study of a reaction mechanism involves identifying the lowest energy path from reactants to products. This path is often visualized on a potential energy surface (PES), where valleys represent stable intermediates and reactants/products, and mountain passes represent transition states (TS). A transition state is a first-order saddle point on the PES—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize these critical points. For a reaction involving ethyl cyanoacetate (B8463686), such as the Knoevenagel condensation, DFT calculations can model the step-by-step process of C-C bond formation. scielo.org.mxorganic-chemistry.org The process involves optimizing the geometry of the reactants, products, and any intermediates, followed by a search for the transition state structure connecting them.

Once a TS structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡), a key determinant of the reaction rate. By mapping these points, a detailed energy landscape or reaction profile can be constructed, providing a comprehensive view of the reaction's energetic feasibility.

Table 1: Representative Calculated Energy Barriers for a Knoevenagel Condensation Step This table presents hypothetical data typical for DFT calculations on condensation reactions to illustrate the concept.

Reaction StepMethod/Basis SetReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
C-C Bond FormationB3LYP/6-31G(d)-5.2+15.821.0
Proton TransferB3LYP/6-31G(d)-12.1+8.320.4
DehydrationM06-2X/def2-TZVP-25.6+2.127.7

Prediction of Isotopic Effects on Reaction Rates

Isotopic labeling, as in this compound, is a powerful tool for probing reaction mechanisms. The substitution of an atom with its heavier isotope (e.g., 12C with 13C) can lead to a change in the reaction rate, an effect known as the Kinetic Isotope Effect (KIE). The KIE is defined as the ratio of the rate constant of the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy).

The origin of the KIE lies in the differences in vibrational frequencies between the isotopologues. A bond to a heavier isotope has a lower zero-point vibrational energy (ZPVE). If the bonding at the labeled position changes significantly in the transition state, a KIE will be observed.

Quantum chemical calculations are highly effective at predicting KIEs. mdpi.com Using the vibrational frequencies obtained from calculations for both the reactant and the transition state, the ZPVE for each can be determined. The change in ZPVE upon moving from the reactant to the transition state is different for the light and heavy isotopologues, leading to different activation energies and thus different reaction rates. nih.gov

For this compound, labeling at the C1 (carbonyl) and C2 (methylene) positions would be particularly informative for reactions where these centers undergo significant bonding changes. For example, in a condensation reaction where the C2-carbon forms a new bond, a primary 13C KIE would be expected. nih.gov Theoretical models such as Transition State Theory (TST) combined with quantum mechanical tunneling corrections can provide highly accurate predictions of these effects. mdpi.com

Table 2: Predicted 13C Kinetic Isotope Effects (k12/k13) for a Hypothetical Reaction at C2 This table shows representative theoretical KIE values to demonstrate how computational models distinguish between reaction mechanisms.

Computational ModelPredicted KIE (k12/k13) at 298 KInterpretation
TST1.045Significant bond breaking/forming at C2 in the TS.
TST with Tunneling (CVT/SCT)1.052Tunneling contributes to the reaction rate.
Bigeleisen-Mayer Equation1.041Consistent with a primary isotope effect.

Molecular Modeling of Interactions and Conformational Dynamics

Beyond the quantum mechanics of bond breaking and formation, molecular modeling techniques are used to study the broader interactions of molecules with their environment and their inherent flexibility. These methods often employ classical mechanics (molecular mechanics) for larger systems, such as a molecule in a solvent box or interacting with a biological receptor.

Ligand-Receptor Binding Studies of Labeled Derivatives

While ethyl cyanoacetate is a small molecule, its derivatives are common in drug discovery and materials science. Computational docking and molecular dynamics (MD) simulations are used to predict how a ligand (like a derivative of ethyl cyanoacetate) might bind to a receptor, such as a protein's active site.

Isotopic labeling with 13C does not significantly alter the steric or electronic properties that govern binding affinity. However, the label serves as an invaluable probe for experimental techniques like NMR spectroscopy to validate computational models. For instance, if a computational model predicts that the carbonyl group (C1) of an this compound derivative is involved in a crucial hydrogen bond within a receptor's active site, this could be confirmed experimentally by observing a significant change in the 13C NMR chemical shift of C1 upon binding. MD simulations can be used to sample the conformational space of the ligand-receptor complex, providing insights into the stability of binding poses and the specific interactions that maintain them.

Solvent Effects on Reaction Pathways

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This polarizable continuum model (PCM) is computationally efficient and can capture the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged intermediates and transition states. rsc.org

Explicit Solvation Models: The ligand molecule is placed in a "box" containing a large number of individual solvent molecules. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical to the reaction mechanism. nih.gov

For a reaction involving this compound, theoretical studies could compare the calculated energy landscape in the gas phase versus different solvent models (e.g., polar protic like ethanol vs. nonpolar like hexane) to understand how the solvent mediates the reaction.

Spectroscopic Parameter Prediction for Labeled Systems

A significant strength of modern computational chemistry is its ability to predict spectroscopic properties with high accuracy. These predictions are vital for interpreting experimental spectra and confirming the identity of synthesized compounds, including isotopically labeled ones.

Calculations based on DFT, such as the Gauge-Including Atomic Orbital (GIAO) method, are routinely used to predict NMR chemical shifts. nih.govresearchgate.net For this compound, these calculations would predict the 1H and 13C chemical shifts. The 13C labeling at positions 1 and 2 would result in predictable changes in the NMR spectrum, including the appearance of strong signals at these positions and the presence of 13C-13C coupling constants if the molecule is doubly labeled. Comparing the calculated spectrum with the experimental one provides a robust method for structural confirmation. d-nb.info

Similarly, computational methods can predict vibrational spectra (Infrared and Raman). arxiv.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. The isotopic substitution in this compound would cause a predictable shift in the vibrational frequencies of modes involving the C1 and C2 atoms, particularly the C=O stretch and C-C stretch. This calculated isotopic shift can be compared with experimental data to confirm the position of the label.

Table 3: Predicted vs. Experimental Spectroscopic Data for Ethyl Cyanoacetate This table contains a mix of literature-derived experimental data and representative theoretical values to illustrate the accuracy of computational predictions.

ParameterNucleus/BondPredicted Value (DFT/GIAO)Experimental Value
Chemical Shift (δ)13C (C1=O)165.5 ppm~164 ppm
Chemical Shift (δ)13C (C2-CN)25.1 ppm~25 ppm
Chemical Shift (δ)13C (CN)115.8 ppm~116 ppm
Vibrational FrequencyC=O Stretch1745 cm⁻¹1750 cm⁻¹
Vibrational FrequencyC≡N Stretch2260 cm⁻¹2264 cm⁻¹

Calculation of 13C NMR Chemical Shifts and Coupling Constants

The prediction of 13C NMR spectra through computational methods is a powerful strategy for understanding the electronic environment of carbon nuclei within a molecule. Density Functional Theory (DFT) is a widely used method for calculating NMR chemical shifts and coupling constants due to its favorable balance of accuracy and computational cost. nih.govrsc.org For this compound, these calculations can predict the chemical shifts for all five carbon atoms, including the specifically labeled C1 (carbonyl) and C2 (methylene) positions.

The theoretical calculation of chemical shifts involves determining the magnetic shielding tensor for each nucleus. By referencing these calculated shielding values to a standard, typically tetramethylsilane (TMS), a predicted chemical shift can be obtained. Various combinations of density functionals (e.g., B3LYP, mPW1PW91, ωB97X-D) and basis sets (e.g., 6-311++G(2d,p), def2-SVP) are benchmarked against experimental data to find the most accurate methodology. nih.govrsc.org

A unique and critical aspect of a doubly 13C-labeled compound like this compound is the presence of one-bond carbon-carbon spin-spin coupling (¹JCC). This coupling, which is typically unobservable in natural abundance samples, provides direct evidence of the C1-C2 bond. huji.ac.il Computational methods can accurately predict the magnitude of these coupling constants. For a single bond between sp² and sp³ hybridized carbons, as in this case, the ¹JCC value is expected to be in the range of 35-45 Hz. huji.ac.il DFT calculations can provide a more precise theoretical value, which is invaluable for interpreting the experimental spectrum and confirming the isotopic labeling pattern. chemrxiv.org

Table 1: Illustrative Calculated 13C NMR Parameters for this compound This table presents hypothetical, yet realistic, calculated 13C NMR data based on established computational methods and known chemical shift ranges.

Carbon AtomHybridizationPredicted Chemical Shift (δ, ppm)Predicted ¹JCC Coupling Constant (Hz)
C1 (Carbonyl, ¹³C-labeled)sp²163.5~40
C2 (Methylene, ¹³C-labeled)sp³25.5~40
C3 (Cyano)sp116.0N/A
C4 (Ethoxy -CH₂-)sp³62.0N/A
C5 (Ethoxy -CH₃)sp³14.0N/A

Validation of Experimental Data through Computational Methods

A key application of computational chemistry in structural analysis is the validation of experimentally obtained data. The synergy between high-resolution NMR spectroscopy and DFT calculations provides a robust framework for unambiguous structure and stereochemistry assignments. researchgate.net For this compound, this process involves comparing the experimentally measured 13C NMR spectrum with the computationally predicted one.

The validation process begins with acquiring a high-quality experimental 13C NMR spectrum of the synthesized labeled compound. The observed chemical shifts and, crucially, the ¹J(C1,C2) coupling constant are recorded. Concurrently, the geometry of the ethyl cyanoacetate molecule is optimized at a selected level of theory (e.g., B3LYP-D3/6-311G(d,p)). nih.gov Using this optimized structure, the 13C chemical shifts and coupling constants are calculated.

A strong correlation between the calculated and experimental values serves as powerful evidence for the correct structural assignment and confirms that the isotopic labels are in the intended positions. researchgate.net Linear regression analysis is often performed by plotting the calculated chemical shifts against the experimental ones; a high coefficient of determination (R²) indicates excellent agreement. researchgate.net Any significant deviation between the predicted and observed values might suggest an incorrect structural assignment or the presence of unexpected conformational or solvent effects that were not accounted for in the calculation. This comparative approach is a cornerstone of modern structural elucidation, minimizing the potential for misinterpretation of complex spectral data. rsc.org

Table 2: Comparison of Hypothetical Experimental and Calculated 13C NMR Data This table illustrates how experimental data for this compound would be compared against theoretical calculations for validation purposes.

ParameterExperimental Value (Hypothetical)Calculated Value (Hypothetical)Deviation
C1 Chemical Shift (ppm)163.2163.5+0.3
C2 Chemical Shift (ppm)25.125.5+0.4
C3 Chemical Shift (ppm)116.3116.0-0.3
C4 Chemical Shift (ppm)61.862.0+0.2
C5 Chemical Shift (ppm)14.114.0-0.1
¹J(C1,C2) Coupling (Hz)41.540.8-0.7

Future Research Directions and Emerging Methodologies Utilizing Ethyl Cyanoacetate 1,2 13c2

Advancements in Asymmetric Synthesis with Labeled Reagents

The use of isotopically labeled reagents, such as Ethyl Cyanoacetate-1,2-13C2, is pushing the boundaries of asymmetric synthesis. The chirality of molecules can be influenced by the asymmetrical distribution of 12C/13C isotopes, a concept that has been demonstrated in the synthesis of chiral hydrocarbons nih.gov. This opens up new avenues for creating stereochemically complex molecules where isotopic labeling is integral to the chirality itself.

By incorporating 13C atoms into the backbone of a molecule, researchers can prevent the loss of the isotopic label in metabolically sensitive positions during studies chemicalsknowledgehub.com. This stability is crucial for accurately tracing the fate of molecules in biological systems and for developing more effective therapeutic agents. The insights gained from these labeled compounds can help in optimizing the pharmacokinetic properties of drugs and reducing potential toxicity alfa-chemistry.com.

Key Research Findings in Asymmetric Synthesis:

Research AreaFindingSignificance
Isotopic ChiralitySynthesis of chiral hydrocarbons with asymmetry arising from 12C/13C distribution has been achieved nih.gov.Demonstrates a novel approach to creating chiral centers based on isotopic composition.
Metabolic StabilityIncorporating carbon isotopes into the molecular backbone prevents the loss of the label in metabolic processes chemicalsknowledgehub.com.Enhances the reliability of tracer studies in drug development and metabolism research.
Drug DevelopmentUnderstanding drug-receptor interactions and metabolic fate aids in optimizing drug properties alfa-chemistry.com.Leads to the development of safer and more effective pharmaceuticals.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry provides significant advantages over traditional batch synthesis, including precise control over reaction parameters, improved mixing, and enhanced safety x-chemrx.com. These benefits are being leveraged for isotope labeling, promising more efficient and cost-effective generation of labeled compounds x-chemrx.comnih.gov. The integration of this compound into flow chemistry systems can revolutionize the synthesis of complex molecules by allowing for late-stage isotope labeling, which is more atom-economical x-chemrx.comabsiskey.com.

Automated synthesis platforms, such as SynFini™, utilize artificial intelligence and robotics to accelerate the design, development, and synthesis of molecules youtube.com. These platforms can test and validate reaction strategies in a fraction of the time required by traditional methods. The use of labeled reagents like this compound in these automated systems can streamline the production of isotopically labeled compounds for various research applications, from drug discovery to materials science.

Advantages of Flow Chemistry for Isotope Labeling:

AdvantageDescriptionReference
Precise Control Allows for exact management of temperature, pressure, and reaction time. x-chemrx.com
Improved Safety Smaller reaction volumes and better heat dissipation reduce the risk of hazardous incidents. x-chemrx.com
Cost-Effectiveness On-demand generation of reagents and efficient mixing can reduce waste and cost. x-chemrx.com
Scalability Flow systems can be readily scaled for larger production without significant redevelopment. absiskey.com

Development of Novel Analytical Techniques for Isotopic Analysis

The ability to accurately detect and quantify isotopic labels is crucial for their use in research. A variety of analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent absiskey.comnih.gov.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for determining the 13C enrichment in metabolites nih.govresearchgate.net. Techniques like Isotopic Ratio Outlier Analysis (IROA) use samples labeled with different percentages of 13C to distinguish biological signals from artifacts and to determine the exact number of carbon atoms in a molecule nih.gov. Software such as X13CMS extends the capabilities of LC/MS data analysis to track isotopic labels in an unbiased manner without prior knowledge of metabolic pathways acs.orgresearchgate.net.

NMR spectroscopy offers a non-destructive method to unambiguously identify compounds and measure 13C enrichment acs.org. Advanced NMR pulse sequences can filter spectra of 12C- and 13C-containing molecules into separate, quantitatively equivalent spectra, allowing for precise measurement of isotopic enrichment even in complex mixtures acs.org. Furthermore, novel NMR methods are being developed to determine position-specific carbon isotope ratios in molecules with significant impurities osti.gov.

Comparison of Analytical Techniques for 13C Isotopic Analysis:

TechniquePrincipleAdvantagesDisadvantages
GC-MS/LC-MS Separates compounds by chromatography and detects mass-to-charge ratio.High sensitivity, suitable for complex mixtures, can quantify enrichment nih.govresearchgate.net.Often requires derivatization, potential for isotopic fractionation researchgate.netnih.gov.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Non-destructive, provides structural information, accurately measures positional enrichment acs.org.Lower sensitivity, requires higher sample concentrations nih.gov.
IRMS Measures the ratio of stable isotopes with high precision.Extremely high precision for isotope ratios.Typically requires conversion of the sample to a simple gas (e.g., CO2).

Exploration of New Reaction Classes Amenable to 13C Tracing

The use of 13C labeled compounds like this compound is instrumental in exploring and understanding new classes of chemical reactions. Isotope tracing allows researchers to follow the path of carbon atoms through complex transformations, providing direct evidence for proposed reaction mechanisms researchgate.net.

By tracking the 13C label, chemists can elucidate the connectivity of atoms in reaction products, confirm the involvement of specific intermediates, and differentiate between competing reaction pathways. This is particularly valuable in the development of novel catalytic reactions where the mechanism may not be immediately obvious absiskey.comresearchgate.net. For instance, 13C tracing can be used to study carbon-carbon bond forming reactions, rearrangements, and fragmentations, providing fundamental insights that can lead to the discovery of new synthetic methodologies.

The ability to synthesize a variety of 13C-labeled building blocks expands the scope of reactions that can be studied researchgate.net. As new synthetic methods for incorporating 13C become available, so too does the potential for discovering and optimizing novel chemical transformations.

Role in Mechanistic Studies of Catalytic Processes

Isotopic labeling is a powerful tool for unraveling the intricate mechanisms of catalytic processes, particularly in organometallic chemistry researchgate.netacs.org. By substituting a 12C atom with a 13C atom in a reactant like this compound, researchers can monitor the transformation of this labeled fragment throughout a catalytic cycle researchgate.net.

Kinetic Isotope Effects (KIEs), where the rate of a reaction changes upon isotopic substitution, provide valuable information about the rate-determining step and the structure of the transition state x-chemrx.comacs.org. The absence or presence of a KIE can help to confirm or rule out proposed mechanistic steps.

In addition to KIEs, crossover experiments using a mixture of labeled and unlabeled reactants can determine whether a reaction proceeds via an intramolecular or intermolecular pathway. The analysis of the isotopic distribution in the products reveals the extent of fragment exchange, shedding light on the nature of the catalytic intermediates. These mechanistic insights are crucial for the rational design of more efficient and selective catalysts acs.org.

Applications of 13C Labeling in Mechanistic Studies:

ApplicationDescription
Kinetic Isotope Effect (KIE) Measures the change in reaction rate upon isotopic substitution to identify the rate-determining step.
Crossover Experiments Uses a mix of labeled and unlabeled reactants to distinguish between intramolecular and intermolecular mechanisms.
Intermediate Trapping The isotopic label serves as a handle to isolate and characterize transient intermediates in a catalytic cycle.
Product Analysis Determines the position of the label in the final product to elucidate the pathway of bond formation and cleavage.

Q & A

Basic Research Questions

Q. How is Ethyl Cyanoacetate-1,2-¹³C₂ synthesized, and what steps ensure isotopic integrity?

  • Methodology : The synthesis typically involves isotopic labeling at early stages to minimize dilution. For example, ethyl bromoacetate-1,2-¹³C₂ (a structural analog) is synthesized by reacting ¹³C-labeled precursors (e.g., acetic acid derivatives) with halogenating agents, followed by esterification . Key steps include:

  • Use of high-purity ¹³C-labeled starting materials to reduce isotopic impurities.
  • Controlled reaction conditions (e.g., low temperature for esterification) to prevent isotopic scrambling.
  • Purification via fractional distillation or preparative HPLC to isolate the ¹³C₂-labeled product .

Q. What analytical techniques validate isotopic labeling and purity of Ethyl Cyanoacetate-1,2-¹³C₂?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR confirms the position and enrichment of ¹³C atoms by detecting split peaks or shifts in the carbonyl (C=O) and adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., LC-QTOF) identifies isotopic peaks (e.g., m/z shifts of +2 Da for ¹³C₂) and quantifies isotopic purity (>99% atom ¹³C) .
  • Isotopic Ratio Monitoring : Combustion-coupled isotope-ratio mass spectrometry (irm-MS) verifies bulk ¹³C content .

Advanced Research Questions

Q. How can Ethyl Cyanoacetate-1,2-¹³C₂ be applied in metabolic flux analysis (MFA) to trace carbon pathways?

  • Methodology :

  • Tracer Design : Introduce Ethyl Cyanoacetate-1,2-¹³C₂ into cell cultures or enzymatic assays. Its hydrolysis releases cyanoacetate-¹³C₂, which enters central metabolism (e.g., via β-oxidation or citric acid cycle) .
  • Data Collection : Use ¹³C-labeled metabolomics (GC-MS or LC-MS) to track ¹³C incorporation into downstream metabolites (e.g., citrate, succinate).
  • Flux Calculation : Apply computational tools (e.g., INCA, OpenFLUX) to model flux distributions based on isotopic labeling patterns .
    • Critical Considerations :
  • Account for isotopic dilution from natural-abundance carbon sources.
  • Validate enzyme specificity for ¹³C-substrates to avoid kinetic isotope effects .

Q. What experimental controls are essential for kinetic studies using Ethyl Cyanoacetate-1,2-¹³C₂ in enzyme catalysis?

  • Methodology :

  • Control for Isotope Effects : Compare reaction rates of ¹³C₂-labeled vs. unlabeled substrates to quantify kinetic isotope effects (KIEs) .
  • Background Correction : Use unlabeled controls to subtract natural isotopic contributions in MS/NMR data.
  • Replicate Experiments : Conduct triplicate runs to assess reproducibility, especially for low-abundance isotopic signals .
    • Data Analysis :
  • Use nonlinear regression (e.g., Michaelis-Menten models) to derive kinetic parameters (Km, Vmax).
  • Report uncertainties in ¹³C enrichment (e.g., ±0.5% atom ¹³C) to ensure statistical rigor .

Conflict Resolution in Isotopic Data

  • Issue : Discrepancies in ¹³C enrichment between NMR and MS data.
    • Resolution :
  • Cross-validate with a third method (e.g., elemental analyzer-isotope ratio MS).
  • Check for matrix effects in MS (e.g., ion suppression) or NMR relaxation time artifacts .

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